molecular formula C24H28N2O3S B11320038 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11320038
M. Wt: 424.6 g/mol
InChI Key: LUXUUHWJENHIDX-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of an azepane ring, a thiophene ring, and a chromene core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid with 2-(azepan-1-yl)-2-(thiophen-2-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the chromene core can be reduced to form alcohols.

    Substitution: The azepane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H28N2O3S

Molecular Weight

424.6 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H28N2O3S/c1-16-12-17(2)23-18(13-16)20(27)14-21(29-23)24(28)25-15-19(22-8-7-11-30-22)26-9-5-3-4-6-10-26/h7-8,11-14,19H,3-6,9-10,15H2,1-2H3,(H,25,28)

InChI Key

LUXUUHWJENHIDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=CS3)N4CCCCCC4)C

Origin of Product

United States

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